Ethyl 4-(4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrazine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the pyrazine and piperazine rings, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
Ethyl 4-(4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor antagonists.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme
Properties
Molecular Formula |
C14H20N4O3 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl 4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N4O3/c1-2-21-14(20)17-9-7-16(8-10-17)12-13(19)18(6-5-15-12)11-3-4-11/h5-6,11H,2-4,7-10H2,1H3 |
InChI Key |
FASQHVRMFDKVRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=CN(C2=O)C3CC3 |
Origin of Product |
United States |
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